![molecular formula C12H13N5O3S B12599512 3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline CAS No. 647012-02-0](/img/structure/B12599512.png)
3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline involves multiple steps, including the formation of the tetrazole ring and the attachment of the proline moiety. The reaction typically starts with the preparation of the tetrazole ring through the reaction of an appropriate nitrile with sodium azide under acidic conditions. This is followed by the coupling of the tetrazole ring with a phenyl group and the subsequent attachment of the proline moiety through peptide coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput screening methods can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The sulfanylidene group can be reduced to a thiol group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the sulfanylidene group would yield a thiol .
科学的研究の応用
3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. The hydroxy group and proline moiety contribute to the compound’s overall binding affinity and specificity .
類似化合物との比較
Similar Compounds
3-Hydroxy-1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]-L-proline: Similar structure but with a mercapto group instead of a sulfanylidene group.
3-Hydroxy-1-[3-(5-methyl-1H-tetrazol-1-yl)phenyl]-L-proline: Similar structure but with a methyl group instead of a sulfanylidene group.
Uniqueness
The presence of the sulfanylidene group in 3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline makes it unique compared to its analogs.
特性
CAS番号 |
647012-02-0 |
|---|---|
分子式 |
C12H13N5O3S |
分子量 |
307.33 g/mol |
IUPAC名 |
(2S)-3-hydroxy-1-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H13N5O3S/c18-9-4-5-16(10(9)11(19)20)7-2-1-3-8(6-7)17-12(21)13-14-15-17/h1-3,6,9-10,18H,4-5H2,(H,19,20)(H,13,15,21)/t9?,10-/m0/s1 |
InChIキー |
QUHBQNORHNENKT-AXDSSHIGSA-N |
異性体SMILES |
C1CN([C@@H](C1O)C(=O)O)C2=CC=CC(=C2)N3C(=S)N=NN3 |
正規SMILES |
C1CN(C(C1O)C(=O)O)C2=CC=CC(=C2)N3C(=S)N=NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


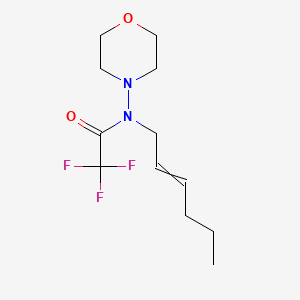
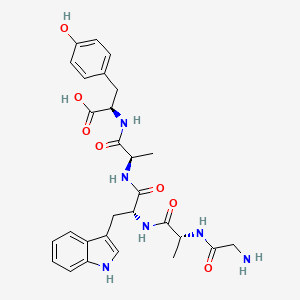
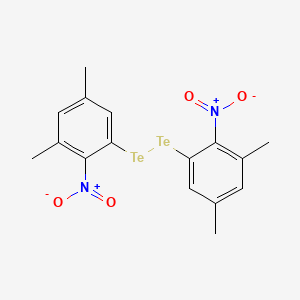

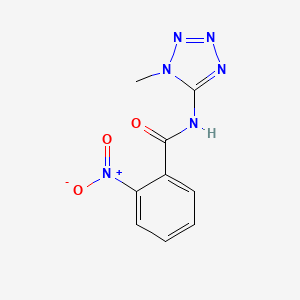
![1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12599474.png)
![4,4'-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline]](/img/structure/B12599479.png)
![5,5'-Bis[2-(4-iodophenyl)ethenyl]-2,2'-bithiophene](/img/structure/B12599481.png)
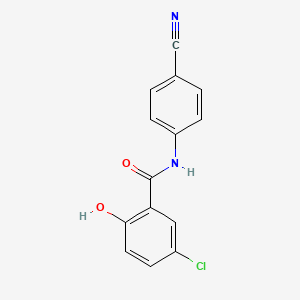
![4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine](/img/structure/B12599500.png)
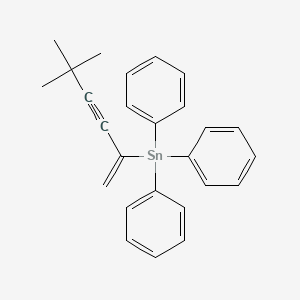
![2-([1,1'-Biphenyl]-4-yl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B12599520.png)
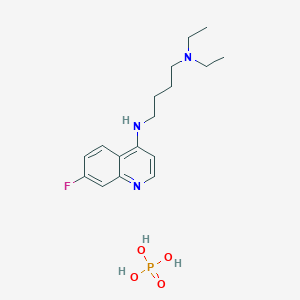
![1,1'-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene)](/img/structure/B12599532.png)
